PF-6422899
Overview
Description
PF-6422899 is an irreversible inhibitor of EGFR kinase activity. This compound binds covalently to active-site cysteine residues in the ATP binding pocket of EGFR.
Scientific Research Applications
Biomarkers of Antitumor Efficacy
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide, known as CI-1033, is a potent and selective inhibitor of erbB family tyrosine kinases. These kinases are overexpressed in various solid tumors and are implicated in tumor progression. Vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), involved in angiogenesis and cancer progression, have been proposed as potential plasma biomarkers for the antitumor efficacy of CI-1033. Treatments with CI-1033 have led to marked decreases in plasma levels and tumor mRNA levels of VEGF and IL-8 in certain xenograft models, suggesting its potential use in targeted therapies (Christensen et al., 2005).
Inhibition of Epidermal Growth Factor Receptor
This compound has been evaluated as an inhibitor of epidermal growth factor receptor (EGFR) autophosphorylation in cells, a crucial pathway in cancer progression. Studies have indicated that quinazoline analogues, such as CI-1033, are potent irreversible inhibitors of the isolated EGFR enzyme. These analogues have shown significant inhibition of EGFR and erbB2 autophosphorylation in cellular models, indicating their potential in antitumor therapies (Smaill et al., 2000).
Radioactive Complexes for Epidermal Growth Factor Receptors
A novel DOTA-like chelator incorporating N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide has been synthesized for targeting epidermal growth factor receptors. The resultant radioactive complex, GaL, has shown high thermodynamic stability and hydrophilicity, indicating potential use in physiological media and for in vivo stability studies. However, the complex did not inhibit the growth of EGFR-expressing cell lines, which aligns with the low cell internalization observed (Garcia et al., 2009).
Synthesis of Novel Quinazoline Derivatives for Antitumor Activity
Efforts to discover efficient and low-toxicity antitumor drugs have led to the synthesis of novel quinazoline derivatives containing N-(3-aminophenyl)acrylamide. These compounds have been evaluated against various human cancer cell lines, showing significant antiproliferative activities. Specifically, one of the synthesized compounds demonstrated superior antiproliferative activity compared to the positive control, gefitinib, highlighting the potential of quinazoline scaffold in the discovery of new antitumor agents (Zhang et al., 2020).
Synthesis of Water-Soluble Analogues for Antitumor Agents
Aiming to improve the aqueous solubility of quinazolin-4-one antitumor agents for in vivo evaluation, water-soluble analogues have been synthesized. These analogues were significantly more water-soluble and up to 6-fold more cytotoxic than the original compound, while retaining the unique biochemical characteristics of CB30865, a quinazolin-4-one antitumor agent (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXGJFHSLQCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621002-23-0 | |
Record name | 1621002-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that PF-6422899 shows a strong affinity for both EGFR and ERBB2. What are the implications of this dual targeting on potential therapeutic applications?
A1: The dual targeting of both EGFR and ERBB2 by this compound is particularly interesting because both receptors are often overexpressed in various cancers []. This dual targeting could potentially lead to enhanced efficacy against tumors driven by either or both receptors. Further research is needed to fully understand the therapeutic implications and potential advantages of this dual-targeting profile in specific cancer contexts.
Q2: The study highlights that this compound can bind to catalytic cysteines in various enzymes. How might this off-target activity influence the compound's safety profile and potential for further development?
A2: While the binding of this compound to catalytic cysteines in various enzymes demonstrates its ability to interact with targets beyond EGFR and ERBB2 [], this off-target activity warrants careful consideration. The disruption of these enzymes' catalytic activity could lead to unintended side effects. Further research is crucial to assess the potential toxicity and to determine if the therapeutic benefits outweigh any potential risks associated with these off-target effects. Strategies to mitigate off-target binding, such as structural modifications to enhance selectivity, could be explored.
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